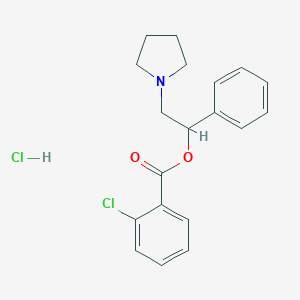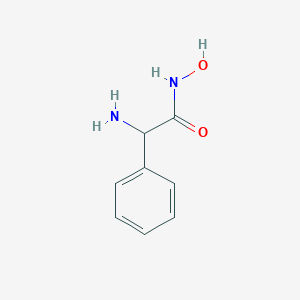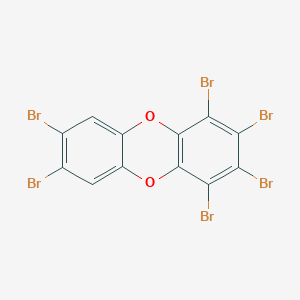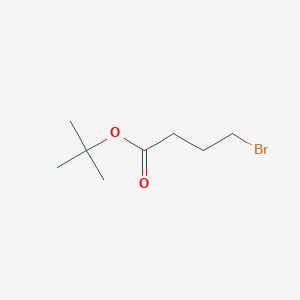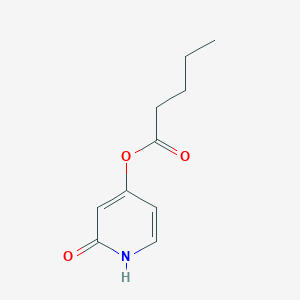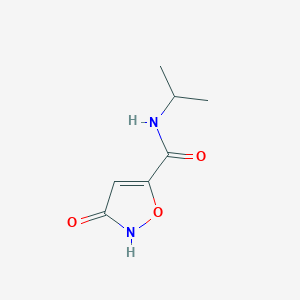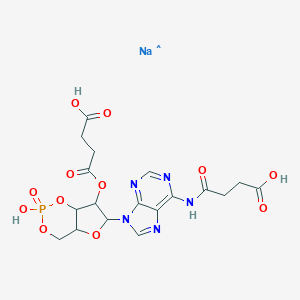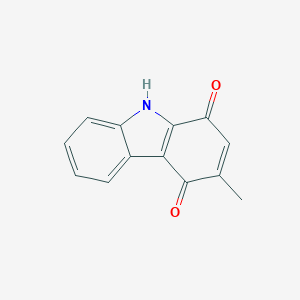
Bis(trichlorosilylethyl)benzene,tech-95
Overview
Description
Bis(trichlorosilylethyl)benzene,tech-95 is an organosilicon compound with the molecular formula C10H12Cl6Si2. It is a clear to pale yellow liquid with a molecular weight of 401.09 g/mol
Preparation Methods
The synthesis of bis(trichlorosilylethyl)benzene,tech-95 involves the reaction of trichlorosilane with ethylbenzene under specific conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to facilitate the process. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Bis(trichlorosilylethyl)benzene,tech-95 undergoes several types of chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and hydrochloric acid.
Substitution Reactions: Can undergo substitution reactions with various nucleophiles, resulting in the replacement of chlorine atoms with other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(trichlorosilylethyl)benzene,tech-95 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical intermediate in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of bis(trichlorosilylethyl)benzene,tech-95 involves its ability to react with various substrates through its trichlorosilylethyl groups. These groups can form strong bonds with other molecules, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .
Comparison with Similar Compounds
Bis(trichlorosilylethyl)benzene,tech-95 can be compared with other organosilicon compounds such as:
Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of trichlorosilylethyl groups.
Bis(trichlorosilylpropyl)benzene: Similar structure but with trichlorosilylpropyl groups instead of trichlorosilylethyl groups.
Bis(trichlorosilylmethyl)benzene: Similar structure but with trichlorosilylmethyl groups instead of trichlorosilylethyl groups.
The uniqueness of this compound lies in its specific trichlorosilylethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
trichloro-[2-[2-(2-trichlorosilylethyl)phenyl]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl6Si2/c11-17(12,13)7-5-9-3-1-2-4-10(9)6-8-18(14,15)16/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZBJEJYRKRXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


